2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide
Description
Substituent Effects on Geometry
- 2-Chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS 956769-12-3): The meta-chloro substitution on the benzyl group increases steric bulk, potentially widening the dihedral angle between the pyrazole and benzene rings compared to the ortho-chloro analog.
- 2-Chloro-N-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide : The para-chloro substituent allows for coplanar alignment of the pyrazole and benzene rings (dihedral angle: 30.7° ), enhancing conjugation.
Electronic and Reactivity Trends
- Electron-withdrawing chloro groups on the benzyl ring reduce electron density at the pyrazole N1 position, potentially altering reactivity in nucleophilic substitution reactions.
- Acetamide functionalization enables participation in hydrogen bonding, influencing crystallinity and solubility.
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDZOPPNODAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide typically involves multi-step processes, including the reaction of 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carbonitrile with 2-chloro-acetyl chloride. This method has been documented to yield the compound with significant purity and yield, making it suitable for further applications in research and development .
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. Several studies have demonstrated its effectiveness against various bacterial strains, including those resistant to standard treatments. For instance, research evaluating the biological activity of related compounds showed promising results in inhibiting growth in mycobacterial and fungal strains .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its pharmacological properties. The presence of the pyrazole ring is crucial for its biological activity, as it interacts with specific biological targets. Studies have indicated that derivatives of this compound can exhibit enhanced lipophilicity and biological activity compared to their predecessors .
Proteomics Studies
Due to its specific interactions with biological targets, this compound is also utilized in proteomics studies. It serves as a probe to investigate protein-ligand interactions, which can lead to insights into disease mechanisms and potential therapeutic targets.
Drug Development
The compound is being explored as a potential drug candidate for treating conditions such as cancer, particularly androgen receptor-dependent cancers like prostate cancer. Its ability to act as a selective androgen receptor modulator (SARM) positions it as a candidate for further clinical development .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide can be compared with other similar compounds such as:
2-chloro-N-(2-chlorobenzyl)acetamide: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
2-chloro-N-(4-chlorobenzyl)acetamide: Another structurally similar compound with potential differences in reactivity and applications due to the position of the chlorine atom.
Biological Activity
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
Research indicates that compounds with pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action for this compound is hypothesized to involve:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.
- Modulation of Androgen Receptors : Some studies suggest that similar compounds may act as selective androgen receptor modulators (SARMs), potentially useful in treating conditions related to androgen signaling pathways .
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Below is a summary of findings:
| Study Reference | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| MCF7 | 3.79 | Significant growth inhibition observed | |
| H460 | 0.95 | Induced autophagy without apoptosis | |
| U87MG | 0.067 | Strong inhibition of cell proliferation |
Case Studies
-
Study on Antitumor Activity :
- In a study evaluating various pyrazole derivatives, this compound demonstrated potent cytotoxic effects against several cancer cell lines, particularly those associated with breast and lung cancers.
- The compound's mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Research on Selective Androgen Receptor Modulation :
- Another study focused on the compound's ability to modulate androgen receptors, showing promise in conditions such as prostate cancer where androgen signaling is critical.
- The findings suggested that this compound could serve as a therapeutic agent with fewer side effects compared to traditional therapies.
Q & A
Basic: What are the standard synthetic routes for 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting a 5-aminopyrazole derivative (e.g., 5-amino-1-(2-chlorobenzyl)-1H-pyrazole) with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C, followed by gradual warming to room temperature . Key optimization parameters include:
- Stoichiometry: A 1:1 molar ratio of amine to chloroacetyl chloride minimizes side products.
- Solvent Choice: THF is preferred for its balance of reactivity and solubility, but DCM may improve yields in sterically hindered systems .
- Temperature Control: Slow addition at 0–5°C reduces exothermic side reactions.
- Workup: Purification via recrystallization (e.g., from DCM/hexane) or column chromatography enhances purity .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 4.6280 Å, b = 17.245 Å, c = 17.468 Å, β = 94.04°) have been reported for analogous pyrazole-acetamide derivatives . Recommended tools:
- Refinement: SHELXL (for small-molecule refinement) and Olex2 (for visualization) .
- Validation: PLATON for checking twinning and disorder.
- Data Interpretation: Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize dimeric structures, which can influence solubility and reactivity .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?
Answer:
- ¹H NMR:
- Pyrazole H-3 proton: δ 6.8–7.2 ppm (singlet, integration 1H).
- Acetamide NH: δ 10.5–12.5 ppm (broad, exchangeable).
- Chlorobenzyl protons: δ 7.2–7.5 ppm (multiplet) .
- ¹³C NMR:
- IR: Strong C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
Advanced: How can researchers address contradictions in biological activity data for structurally similar compounds?
Answer:
Discrepancies often arise from assay conditions or substituent effects. For example:
- Antimicrobial Activity: A 2-chlorobenzyl group may enhance lipophilicity and membrane penetration compared to 3,4-dichlorophenyl analogs, but activity varies with bacterial strain .
- Anticancer Screening: Use dose-response curves (IC₅₀) and apoptosis assays (e.g., Annexin V) to differentiate cytotoxicity mechanisms.
- Validation: Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for purity (>95% by HPLC) .
Advanced: What computational strategies can predict the reactivity of the chloroacetamide moiety in nucleophilic substitutions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the carbonyl carbon (partial charge ~+0.3 e).
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to predict reaction pathways.
- Retrosynthesis Tools: AI-driven platforms (e.g., Pistachio) propose feasible routes for derivatives, prioritizing amines with high nucleophilic indices .
Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Answer:
- Protocol Standardization:
- Use calibrated syringes for reagent addition.
- Pre-dry solvents (e.g., THF over molecular sieves).
- Analytical Consistency:
- Validate NMR spectra against published data (e.g., δ 4.17 ppm for CH₂Cl in ).
- Report melting points (e.g., 175°C for analogous compounds) with calibrated equipment .
Advanced: What are the implications of Z′ > 1 in the crystal structure for material science applications?
Answer:
A Z′ value > 1 indicates multiple independent molecules in the asymmetric unit, which can lead to:
- Polymorphism: Different packing modes affect dissolution rates (critical for drug formulation).
- Mechanical Properties: Hydrogen-bonding networks (e.g., C–H···O) influence crystal hardness and thermal stability .
Basic: What safety precautions are necessary when handling 2-chloroacetyl chloride during synthesis?
Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and a fume hood.
- Neutralization: Quench excess reagent with ice-cold sodium bicarbonate.
- Waste Disposal: Collect chlorinated waste separately for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
